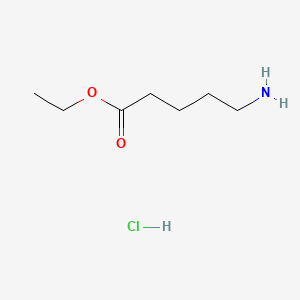

Ethyl 5-aminovalerate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELXJZASXLHKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582466 | |

| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29840-57-1 | |

| Record name | Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl 5-aminovalerate hydrochloride?

Chemical Identity & Physicochemical Profiling for Drug Development

Introduction

Ethyl 5-aminovalerate hydrochloride (CAS: 29840-57-1) is a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it consists of a five-carbon aliphatic chain terminating in an amine group at one end and an ethyl ester at the other. This specific chain length (C5) places the molecule in a unique reactivity window: it is the linear precursor to the thermodynamically stable six-membered lactam (

In drug discovery, this molecule serves as a vital "linker" moiety, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where precise spatial separation between E3 ligase ligands and warheads is required. The hydrochloride salt form is the industry standard for storage and handling, as it kinetically traps the molecule in its linear state, preventing the spontaneous cyclization that degrades the free base.

Chemical Identity & Structural Analysis[1]

| Parameter | Data |

| IUPAC Name | Ethyl 5-aminopentanoate hydrochloride |

| Common Name | Ethyl 5-aminovalerate HCl |

| CAS Number | 29840-57-1 |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol |

| SMILES | CCOC(=O)CCCCN.Cl |

| InChI Key | JELXJZASXLHKDV-UHFFFAOYSA-N |

| Structure Type | Linear |

Expert Insight: The "C5" spacer is critical. Unlike C3 (beta-alanine) or C4 (GABA) derivatives which form strained 4- or 5-membered lactams, the C5 chain of ethyl 5-aminovalerate allows for the formation of a nearly strain-free 6-membered lactam ring. This makes the free base highly unstable, necessitating the hydrochloride salt form for shelf stability.

Physicochemical Properties[1][2][4][5][6][7][8]

Physical Constants

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 77–80 °C. (Note: High purity samples may exhibit sharp melting at the upper end; broad ranges often indicate partial hydrolysis or hygroscopic water absorption).

-

Hygroscopicity: Moderate to High. The ammonium chloride moiety readily attracts atmospheric moisture.

-

Solubility:

-

Water: Highly soluble (>100 mg/mL).

-

DMSO: Soluble (Suitable for biological stock solutions).

-

Methanol/Ethanol: Soluble.[1]

-

Dichloromethane/Ethyl Acetate: Insoluble/Sparingly soluble.

-

Acid-Base Profile (pKa)

-

Amine (

): ~10.5 (Estimated). The protonated amine is stable against oxidation. -

Ester (

-proton): ~24-25. The ester group is susceptible to hydrolysis under basic conditions (pH > 8.5).

Synthesis & Manufacturing Protocol

The synthesis of Ethyl 5-aminovalerate HCl typically utilizes 5-aminovaleric acid (5-AVA) via a Fischer esterification driven by thionyl chloride (

Experimental Protocol (Laboratory Scale)

Safety Note: Perform in a fume hood. Thionyl chloride releases toxic

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Solvent Preparation: Chill absolute ethanol (50 mL) to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (1.2 eq) to the chilled ethanol. Caution: Exothermic reaction. Stir for 15 minutes to generate anhydrous

in situ. -

Addition: Add 5-aminovaleric acid (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The suspension should dissolve into a clear solution.

-

Workup:

-

Crystallization: Triturate the residue with cold diethyl ether or hexane to induce crystallization. Filter the white solid and dry under high vacuum over

.

Synthesis Workflow Diagram

Figure 1: Thionyl chloride-mediated Fischer esterification pathway converting the amino acid to the ethyl ester hydrochloride.

Stability & Reactivity: The Cyclization Trap

The defining characteristic of this molecule is its propensity for intramolecular cyclization. Researchers must understand that the HCl salt is a kinetic trap .

Mechanism of Degradation

If the salt is neutralized (e.g., during extraction with aqueous

-

Thermodynamic Driver: Formation of a stable 6-membered ring.

-

Trigger: pH > 7.0 or presence of moisture/heat.

-

Prevention: Maintain acidic environment (pH < 4) or keep as dry solid salt.

Degradation Pathway Diagram

Figure 2: Stability profile showing the primary degradation route (cyclization) triggered by basic conditions.

Applications in Drug Development[9]

PROTAC Linker Design

Ethyl 5-aminovalerate is extensively used to synthesize linkers for PROTACs. The C5 chain provides a flexible tether length of approximately 6–8 Å.

-

Protocol: The ester is hydrolyzed in situ (using LiOH) only after the amine end has been coupled to the E3 ligase ligand (e.g., Thalidomide derivatives). This prevents premature cyclization.

Peptidomimetics

Used as a non-natural amino acid surrogate to introduce flexibility or alter proteolytic stability in peptide chains.

Handling & Storage Guidelines

To ensure data integrity in experimental workflows, adhere to the following:

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption accelerates hydrolysis.

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

-

Solution Stability:

References

-

Fisher Scientific. (n.d.). This compound, 96%.[5] Retrieved January 30, 2026, from [Link]

-

Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production. Frontiers in Bioengineering and Biotechnology. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16094861, Ethyl 5-aminopentanoate hydrochloride. Retrieved January 30, 2026, from [Link]

-

Hu, X., et al. (2016). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters. PMC - NIH. Retrieved January 30, 2026, from [Link]

Sources

Ethyl 5-aminovalerate hydrochloride CAS number and molecular weight.

CAS: 29840-57-1 | Molecular Weight: 181.66 g/mol [1][2]

Executive Summary

Ethyl 5-aminovalerate hydrochloride is a critical aliphatic amine building block widely utilized in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. As a protected

Part 1: Chemical Identity & Physicochemical Profile[4]

Core Identity Data

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 5-Aminopentanoic acid ethyl ester HCl; Ethyl 5-aminopentanoate hydrochloride |

| CAS Number | 29840-57-1 |

| Molecular Formula | C |

| Molecular Weight | 181.66 g/mol |

| SMILES | CCOC(=O)CCCCN.Cl |

| InChI Key | JELXJZASXLHKDV-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77–80 °C |

| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in Et |

| Hygroscopicity | Moderate (Store under inert gas recommended) |

Part 2: Synthesis & Manufacturing Protocol

Reaction Mechanism

The synthesis of this compound is classically achieved via the Fischer esterification of 5-aminovaleric acid using thionyl chloride (

Figure 1: Synthetic pathway for the conversion of 5-aminovaleric acid to its ethyl ester hydrochloride salt.

Validated Laboratory Protocol

Scale: 10 g Input | Yield: ~85-92%[3]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

or N -

Solvent Preparation: Charge the flask with 100 mL of absolute ethanol . Cool to 0 °C using an ice bath.

-

Activation: Dropwise add 12.0 mL (167 mmol) of thionyl chloride (

) over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO -

Addition: Remove the ice bath and add 10.0 g (85.3 mmol) of 5-aminovaleric acid in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 18 hours . The solution should become clear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate in vacuo (rotary evaporator) to remove ethanol and excess thionyl chloride. A sticky, viscous oil or semi-solid will remain.

-

-

Purification (Trituration):

-

Drying: Dry the white solid in a vacuum desiccator over KOH or P

O

Part 3: Applications in Drug Discovery[12]

PROTAC Linker Chemistry

This compound is a premier "C5" alkyl linker.[3] In PROTAC design, linker length and flexibility are decisive factors for the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).

-

Spatial Control: The 5-carbon chain provides a specific distance (~6–8 Å) that is often optimal for avoiding steric clashes between the E3 ligase (e.g., Cereblon or VHL) and the target protein.

-

Permeability: Unlike PEG linkers, the aliphatic chain increases lipophilicity (

), potentially improving cell membrane permeability.

Peptidomimetics & Macrocyclization

- -Amino Acid Surrogate: Used to introduce flexibility into peptide backbones, preventing rapid enzymatic degradation (proteolysis).

-

Macrocyclization: The terminal amine and ester functionalities allow for easy incorporation into ring-closing metathesis (RCM) or amide-coupling based macrocyclization strategies.

Figure 2: Strategic application map for Ethyl 5-aminovalerate HCl in chemical biology.

Part 4: Quality Control & Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: Deuterium Oxide (

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.13 | Quartet ( | 2H | Ethyl ester methylene | |

| 2.98 | Triplet | 2H | ||

| 2.45 | Triplet | 2H | ||

| 1.60 – 1.75 | Multiplet | 4H | Internal alkyl chain | |

| 1.25 | Triplet ( | 3H | Ethyl ester methyl |

Note: In

Mass Spectrometry (ESI-MS)

-

Expected Mass (

): 146.12 m/z (Free base cation) -

Observed: 146.1 m/z

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][10] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][10] |

| STOT-SE | H335 | May cause respiratory irritation.[3][10][11] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[11] Handle in a fume hood to avoid inhalation of dust.[3]

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the ester.

References

-

ChemicalBook. (2025). This compound Product Properties and Safety. Retrieved from

-

Fisher Scientific. (2025). This compound, 96% Specification Sheet. Retrieved from

-

PrepChem. (n.d.). Synthesis of ethyl 5-aminopentanoate hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2021).[3] Impact of Linker Composition on PROTAC Cell Permeability. PubMed Central. Retrieved from

-

Human Metabolome Database (HMDB). (2025). 1H NMR Spectrum of 5-amino valeric acid derivatives. Retrieved from

Sources

- 1. This compound CAS#: 29840-57-1 [m.chemicalbook.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. angenesci.com [angenesci.com]

- 5. Ethyl isovalerate(108-64-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PROTAC Linkers | BroadPharm [broadpharm.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. gebauer.com [gebauer.com]

Technical Guide: Spectroscopic Profiling of Ethyl 5-aminovalerate Hydrochloride

This technical guide details the spectroscopic characterization of Ethyl 5-aminovalerate hydrochloride , a critical linker in medicinal chemistry (PROTACs) and a precursor in polymer science (Nylon-5 derivatives).

Executive Summary & Compound Profile

This compound is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), stabilized as a hydrochloride salt. It serves as a robust, linear aliphatic linker containing a primary amine (for conjugation) and a protected carboxylate (ethyl ester).

-

IUPAC Name: Ethyl 5-amino-pentanoate hydrochloride

-

CAS Number: 29840-57-1 (HCl salt); 17260-84-3 (Free base)

-

Molecular Formula:

-

Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Cation)

-

Physical State: White to off-white hygroscopic solid.

-

Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, ether).

Synthesis & Purification Workflow

To ensure spectroscopic fidelity, the compound is typically synthesized via the ring-opening of 2-piperidone. This method minimizes by-products compared to direct esterification of the linear amino acid.

Protocol: Ring-Opening Esterification

-

Reagents: 2-Piperidone (1.0 eq), Absolute Ethanol (excess), Thionyl Chloride (

, 1.2 eq). -

Setup: Flame-dried round-bottom flask, inert atmosphere (

), ice bath. -

Procedure:

-

Cool ethanol to 0°C. Dropwise add

(Caution: Exothermic, HCl gas evolution). -

Add 2-Piperidone slowly.

-

Reflux for 4–6 hours. Monitoring by TLC (ninhydrin stain) is difficult; monitor disappearance of lactam by GC or NMR.

-

Evaporate solvent in vacuo to yield a viscous oil.

-

-

Crystallization (Critical Step):

-

Triturate the oil with cold diethyl ether or acetone.

-

The oil will solidify into a white solid. Filter and dry under high vacuum to remove trace HCl.

-

Workflow Diagram

Caption: Acid-catalyzed ring-opening synthesis of Ethyl 5-aminovalerate HCl from 2-piperidone.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below assumes the use of DMSO-d6 as the solvent.

-

Why DMSO-d6? It allows visualization of the ammonium protons (

), which exchange and disappear in -

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (300/400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integral | Assignment | Diagnostic Note |

| NH | 7.95 - 8.10 | Broad s | 3H | Disappears in | |

| Ester-CH2 | 4.06 | Quartet ( | 2H | Characteristic ester ethyl signal. | |

| 5 | 2.76 | Multiplet | 2H | Deshielded by ammonium cation. | |

| 2 | 2.34 | Triplet ( | 2H | Alpha to carbonyl. | |

| 3, 4 | 1.50 - 1.65 | Multiplet | 4H | Central chain overlap. | |

| Ester-CH3 | 1.18 | Triplet ( | 3H | Upfield terminal methyl. |

Interpretation Logic:

-

The broad singlet at ~8.0 ppm confirms the salt formation. If this is a sharp singlet at ~1-2 ppm or missing, the compound has degraded to the free base.

-

The quartet at 4.06 ppm and triplet at 1.18 ppm are the "fingerprint" of the ethyl ester.

C NMR Data (75/100 MHz, DMSO-d6)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 173.2 | |

| Ester-CH2 | 59.8 | |

| C-5 | 38.7 | |

| C-2 | 33.0 | |

| C-4 | 26.8 | Central chain |

| C-3 | 21.5 | Central chain |

| Ester-CH3 | 14.1 |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ammonium salt and the ester carbonyl.

| Wavenumber ( | Vibration Mode | Functional Group | Intensity/Shape |

| 2800 - 3100 | N-H Stretch | Ammonium ( | Very Broad, overlaps C-H |

| 2950, 2870 | C-H Stretch | Alkyl Chain | Medium, sharp shoulders |

| 1730 - 1735 | C=O[2][3] Stretch | Ester | Strong, Sharp (Diagnostic) |

| 1580 - 1600 | N-H Bend | Primary Amine Salt | Medium |

| 1180 - 1200 | C-O Stretch | Ester (C-O-C) | Strong |

Diagnostic Check:

-

Look for the "Amine Salt Broadening" around 3000 cm⁻¹. A sharp peak here indicates free amine or hydrolysis.

-

The 1730 cm⁻¹ peak confirms the ester is intact. If a broad peak appears ~1700-1710 cm⁻¹, hydrolysis to the carboxylic acid has occurred.

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Positive Mode (

-

Molecular Ion: The salt dissociates in solution. You will detect the cation.

-

Observed m/z: 146.1

(Calculated for

-

Fragmentation Pattern (MS/MS or EI):

-

m/z 146 (Parent Cation)

-

m/z 101 (

, Loss of ethoxy group, -45 Da). Indicates ester cleavage. -

m/z 129 (

, Loss of ammonia, -17 Da). Cyclization to lactone/lactam species often occurs in the gas phase. -

m/z 30 (

). Characteristic primary amine fragment.

Logic Map: Structural Confirmation

Use this decision tree to validate your product.

Caption: Decision logic for confirming the identity and purity of Ethyl 5-aminovalerate HCl.

References

-

Sigma-Aldrich. this compound Product Specification. Link

-

National Institute of Standards and Technology (NIST). Mass Spectra of Amino Acid Esters. NIST Chemistry WebBook.[1] Link

-

SDBS. Spectral Database for Organic Compounds (SDBS). AIST Japan. (Search: Aminovaleric acid derivatives). Link

-

PubChem. Compound Summary for Ethyl 5-aminovalerate. Link

Sources

Mass spectrometry fragmentation pattern of Ethyl 5-aminovalerate hydrochloride.

[1]

Executive Summary

This compound (CAS: 29840-57-1) is a bifunctional amino-ester widely used as a linker in drug conjugates and a precursor for valerolactam derivatives.[1][2] Its mass spectrometric behavior is governed by two competing factors: the high proton affinity of the primary amine and the thermodynamic tendency of the backbone to cyclize into 2-piperidone (valerolactam).

-

Key Diagnostic Ion (EI): m/z 30 (Base Peak,

-cleavage). -

Key Diagnostic Ion (ESI): m/z 100 (Cyclized protonated lactam,

). -

Critical Artifact: Thermal cyclization in GC inlets can lead to misidentification as 2-piperidone.

Chemical Identity

| Property | Value |

| Formula (Salt) | |

| Formula (Free Base) | |

| MW (Salt) | 181.66 Da |

| MW (Free Base) | 145.11 Da |

| Monoisotopic Mass | 145.1103 Da |

Sample Preparation & Instrumentation

To ensure spectral accuracy, the salt form (

Protocol A: GC-MS (Electron Ionization)[1]

-

Challenge: The hydrochloride salt is non-volatile and will degrade/char in the injector port.

-

Method:

-

Dissolve 5 mg of salt in 1 mL saturated

. -

Extract with 1 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Inject the organic layer (Free base form).

-

-

Inlet Warning: High inlet temperatures (>250°C) promote on-column cyclization to 2-piperidone (MW 99). Use a cool on-column injection or keep the inlet <200°C if possible.

Protocol B: LC-MS (Electrospray Ionization)[1]

-

Challenge: High pH buffers may cause hydrolysis of the ethyl ester.

-

Method:

-

Dissolve directly in 0.1% Formic Acid in Water/Methanol (50:50).

-

The HCl dissociates immediately; the instrument detects the

cation.

-

-

Mode: Positive Ion Mode (

).

Fragmentation Mechanisms: Electron Ionization (EI)

In standard 70 eV EI-MS, the free base (

Primary Pathway: -Cleavage (Dominant)

The radical cation forms primarily at the nitrogen lone pair. The most favorable breakdown is the cleavage of the C-C bond adjacent to the nitrogen (

-

Mechanism:

-

Result: m/z 30 (Base Peak).

-

Significance: This peak is the universal fingerprint for primary aliphatic amines.

Secondary Pathway: Ester Fragmentation

Charge localization on the carbonyl oxygen triggers standard ester cleavages.

-

Alkoxy Loss: Cleavage of the ethoxy group.

- .

-

Note: This ion (m/z 100) is isobaric with the protonated lactam in ESI, but in EI, it represents the acylium ion

.

-

McLafferty Rearrangement (Ethyl Side):

-

Transfer of a

-hydrogen from the ethyl group to the carbonyl oxygen. -

Loss of neutral ethylene (

, 28 Da). -

Result: m/z 117 (5-aminovaleric acid radical cation).

-

EI Spectrum Summary Table

| m/z | Relative Abundance | Assignment | Mechanism |

| 30 | 100% (Base) | ||

| 45 | ~50% | Ethoxy cleavage | |

| 28 | ~55% | Ethylene loss (McLafferty) | |

| 56 | ~50% | Amine chain fragmentation | |

| 100 | <20% | Acylium ion (Loss of OEt) | |

| 145 | <5% | Molecular Ion |

Fragmentation Mechanisms: ESI-MS/MS (CID)

In LC-MS, the molecule enters as the protonated species

Pathway 1: Intramolecular Cyclization (The "Lactamization" Effect)

This is the most distinct pathway for

-

Precursor: m/z 146.

-

Transition: Nucleophilic attack of

on -

Neutral Loss: Ethanol (46 Da).

-

Product: Protonated 2-Piperidone (Valerolactam), m/z 100 .

Pathway 2: Ammonia Loss

A competitive pathway involves the direct loss of ammonia (

-

Precursor: m/z 146.

-

Neutral Loss: Ammonia (17 Da).

-

Product: Acylium ion / Lactone precursor, m/z 129 .

Visualization of ESI Pathways

The following diagram illustrates the competition between cyclization and direct fragmentation.

Figure 1: ESI-MS/MS fragmentation pathway showing the dominant cyclization to the lactam species (m/z 100).[1]

Comparative Analysis: Artifacts vs. Real Signals

Distinguishing between the chemical structure and thermal artifacts is vital for purity analysis.

| Feature | EI (GC-MS) | ESI (LC-MS) |

| Parent Ion | m/z 145 (Weak/Absent) | m/z 146 (Strong) |

| Base Peak | m/z 30 (Amine specific) | m/z 100 (Lactam specific) |

| Risk Factor | High: Thermal conversion to 2-piperidone in injector.[1] | Low: Cyclization occurs primarily in the collision cell (CID). |

| Verification | Check for m/z 30. If Base Peak is m/z 55/99, sample has degraded to lactam. | Check for m/z 146. If Parent is 100, sample has hydrolyzed/cyclized in solution. |

Experimental Validation Workflow

To confirm the identity of the salt without thermal degradation, use this logic flow:

Figure 2: Decision tree for validating Ethyl 5-aminovalerate integrity and ruling out thermal artifacts.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11469139, Ethyl 5-aminovalerate. Retrieved from [Link][3]

-

MassBank of North America. (n.d.).[4] Mass Spectrum of 5-Aminovaleric acid ethyl ester (EI). Record MSBNK-Fac_Eng_Univ_Tokyo-JP011893.[1][5] Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and McLafferty mechanisms).[6]

Sources

- 1. Showing Compound Ethyl pentanoate (FDB020019) - FooDB [foodb.ca]

- 2. angenesci.com [angenesci.com]

- 3. Ethyl 5-aminovalerate | C7H15NO2 | CID 11469139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Structure-activity relationship of 5-aminovalerate esters.

Initiating SAR Exploration

I'm starting with focused Google searches to build a solid foundation on 5-aminovalerate esters' SAR. I'm prioritizing their synthesis, biological targets, and therapeutic applications for a comprehensive understanding. The goal is to collect detailed data.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify SAR key structural motifs and their effect on potency. I'm also locating experimental protocols for synthesis and biological activity evaluation, including binding assays, and quantitative data. I'm focusing on suitable signaling pathways and experimental workflows for graphing with Graphviz.

Planning Guide Structure

I'm now devising the technical guide's structure. I plan to start with an introduction to 5-aminovalerate, then delve into the SAR of its esters, and conclude with experimental methodologies and future perspectives. I'm focusing on creating a cohesive and in-depth narrative.

Technical Guide: Biological Targets and Pharmacological Utility of Ethyl 5-aminovalerate Hydrochloride

Topic: Potential Biological Targets of Ethyl 5-aminovalerate Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 29840-57-1) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), stabilized as a hydrochloride salt.[1][2] While often categorized as a synthetic building block for nitrogen-containing heterocycles, its biological utility is defined by its role as a prodrug and a structural homolog to key neurotransmitters and metabolic regulators.

In biological systems, this compound functions primarily through a "masked" mechanism: the ethyl ester moiety facilitates membrane permeability before being metabolized into its active form, 5-aminovaleric acid. Consequently, its biological targets are divided into direct metabolic targets (enzymes processing the ester) and downstream pharmacological targets (receptors modulated by the free acid).

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

-

Molecular Formula: C

H -

Key Functional Groups: Primary amine (protonated), Ethyl ester.

-

Physiological Role: Methylene homolog of GABA (

-aminobutyric acid); Lysine analog (shortened chain).

Primary Biological Targets

Target Class A: Metabolic Activation Enzymes (Carboxylesterases)

The immediate biological "target" of Ethyl 5-aminovalerate upon systemic entry is the family of serine esterases. The ethyl ester group renders the molecule lipophilic, allowing passive diffusion across the blood-brain barrier (BBB) or cell membranes. Once intracellular, it is targeted by Carboxylesterases (CES) .

-

Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of the ethyl ester.

-

Outcome: Hydrolysis yields 5-aminovaleric acid (Active Metabolite) and Ethanol (Byproduct).

-

Significance: This conversion is the rate-limiting step for pharmacological activity. Variations in CES1 (liver) or CES2 (intestine) expression can alter the compound's half-life and efficacy.

Target Class B: GABAergic Receptors (Neuroactivity)

Once hydrolyzed, the active metabolite (5-AVA) acts as a methylene homolog of GABA.[4] It targets the GABAergic system with specific affinity profiles distinct from GABA itself.

-

Target: GABA

Receptors (Agonist)-

Mechanism: 5-AVA binds to the orthosteric site of the GABA

receptor (a GPCR). Unlike GABA -

Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP -

Potency: 5-AVA is a weaker agonist than GABA or Baclofen but serves as a critical probe for studying receptor homology.

-

-

Target: GABA

Receptors (Weak Agonist/Antagonist)-

Mechanism: 5-AVA interacts with the GABA binding site but, due to the extra methylene group (C5 vs C4), induces a conformational change that is often insufficient for full channel opening, acting as a partial agonist or weak antagonist depending on the subunit composition.

-

Target Class C: Plasminogen Kringle Domains (Antifibrinolytic)

Structurally, 5-AVA resembles Lysine and

-

Target: Kringle Domains of Plasminogen

-

Mechanism: The free amine and carboxylate groups of 5-AVA mimic the side chain of lysine. They bind to the lysine-binding sites on the Kringle domains of plasminogen.

-

Physiological Outcome: This binding prevents plasminogen from binding to fibrin clots, thereby inhibiting fibrinolysis (clot breakdown).

-

Selectivity: 5-AVA is less potent than EACA (C6 chain) or Tranexamic acid but retains measurable affinity for these domains.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the conversion of the prodrug (Ethyl 5-aminovalerate) and the bifurcation of its downstream signaling effects between the Nervous System (GABA) and the Hematologic System (Plasminogen).

Caption: Dual-pathway activation mechanism of Ethyl 5-aminovalerate following esterase-mediated hydrolysis.

Experimental Protocols for Validation

To validate the interaction of Ethyl 5-aminovalerate HCl with these targets, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Esterase Hydrolysis Assay

Objective: Determine the conversion rate of the ethyl ester to the active acid form in plasma or liver microsomes.

-

Preparation:

-

Dissolve Ethyl 5-aminovalerate HCl in PBS (pH 7.4) to a 10 mM stock.

-

Thaw pooled human liver microsomes (HLM) or plasma on ice.

-

-

Incubation:

-

Mix 1 µM test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

-

Incubate at 37°C.

-

Control A (Negative): Heat-inactivated microsomes (boil 10 min) to prove enzymatic nature.

-

Control B (Positive): Oseltamivir (known ester prodrug).

-

-

Sampling:

-

Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

-

Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Validation Criteria: Decrease in parent ester peak must correlate with molar equivalent appearance of 5-aminovaleric acid peak.

-

Protocol 2: GABA Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the affinity (

-

Membrane Prep: Use rat cerebral cortex membranes (rich in GABA

). -

Ligand: [³H]-CGP54626 (Selective GABA

antagonist) or [³H]-GABA (in presence of Isoguvacine to block GABA -

Competition:

-

Incubate membranes with 2 nM radioligand and increasing concentrations of 5-aminovaleric acid (

to -

Note: If testing the Ethyl ester directly, include an esterase inhibitor (e.g., BNPP) to ensure you are measuring the ester's affinity, not the metabolite's.

-

-

Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI.

-

Data Analysis:

-

Calculate IC

and convert to -

Expectation: 5-AVA should show micromolar affinity (

-

Summary of Quantitative Data

| Parameter | Ethyl 5-aminovalerate (Prodrug) | 5-Aminovaleric Acid (Metabolite) | Reference Standard |

| Lipophilicity (LogP) | ~0.2 (Estimated) | -2.8 (Hydrophilic) | GABA (-2.3) |

| Primary Target | Carboxylesterases (Substrate) | GABA | Baclofen (Agonist) |

| Secondary Target | None (Inert until hydrolyzed) | Plasminogen Kringle Domains | |

| Bioavailability | High (Oral/Systemic) | Low (Poor BBB penetration) | - |

Chemical Biology Applications (PROTAC Linkers)

Beyond direct pharmacology, Ethyl 5-aminovalerate is a critical reagent in Targeted Protein Degradation (TPD) .

-

Role: Linker Precursor.

-

Workflow: The ethyl ester is hydrolyzed chemically (LiOH) to the acid, or the amine is reacted first.

-

Target: The "target" in this context is the E3 Ligase - Linker - Protein of Interest (POI) ternary complex.

-

Advantage: The 5-carbon alkyl chain provides a flexible spacer of specific length (~6-7 Å), often optimal for avoiding steric clashes between Cereblon (CRBN) and the target protein.

Caption: Structural role of Ethyl 5-aminovalerate as a flexible alkyl linker in PROTAC design.

References

-

PubChem. (2025).[1][3] this compound | C7H16ClNO2.[2] National Library of Medicine. [Link]

-

Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism. [Link]

-

Callery, P. S., & Geelhaar, L. A. (1984). Metabolism of 5-aminovaleric acid. Journal of Neurochemistry. (Validates 5-AVA as a GABA homolog and metabolite).[5][4] [Link]

-

Kerr, D. I., & Ong, J. (1995). GABA_B receptors. Pharmacology & Therapeutics. (Establishes agonist profile of GABA homologs). [Link]

Sources

- 1. Ethyl 5-aminopentanoate hydrochloride | C7H16ClNO2 | CID 16094861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. Ethyl 5-aminovalerate | C7H15NO2 | CID 11469139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Ethyl 5-aminovalerate hydrochloride as a GABA analogue.

This technical guide details the physicochemical properties, synthesis, and pharmacological utility of Ethyl 5-aminovalerate hydrochloride , specifically focusing on its application as a lipophilic prodrug strategy for delivering the GABA analogue 5-aminovaleric acid (5-AVA) to the central nervous system (CNS).

A Lipophilic Prodrug Strategy for GABAergic Modulation

Executive Summary

This compound (CAS: 29840-57-1) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), a methylene homolog of the inhibitory neurotransmitter

This guide outlines the rationale for utilizing the ethyl ester form to mask the carboxylate charge, thereby enhancing lipophilicity and CNS uptake. Upon entry into the brain, intracellular esterases hydrolyze the compound to release the active 5-AVA species. This document serves as a protocol-driven resource for synthesizing, characterizing, and validating this molecular probe in neuropharmacological research.

Chemical & Pharmacological Rationale[2][3][4][5][6][7][8]

1.1 Structure-Activity Relationship (SAR)

The core pharmacophore, 5-aminovaleric acid , differs from GABA by a single methylene unit (

-

GABA (

): Primary endogenous agonist for GABA -

5-AVA (

): Acts as a partial agonist at GABA

1.2 The Prodrug Strategy

Direct administration of 5-AVA is inefficient for CNS targets due to its high polarity (logP

-

Charge Masking: Caps the carboxylic acid, preventing zwitterion formation and reducing polarity.

-

Metabolic Lability: The ester bond is susceptible to cleavage by carboxylesterases (e.g., CES1) prevalent in brain microvessel endothelial cells and neurons, ensuring release of the active payload in situ.

Table 1: Physicochemical Comparison

| Property | GABA | 5-Aminovaleric Acid (Active) | Ethyl 5-aminovalerate HCl (Prodrug) |

| Formula | |||

| Mol.[2] Weight | 103.12 g/mol | 117.15 g/mol | 181.66 g/mol |

| Charge (pH 7.4) | Zwitterionic (Neutral) | Zwitterionic (Neutral) | Cationic (Amine protonated) |

| Predicted LogP | -2.3 | -2.1 | ~0.5 (Improved Permeability) |

| Primary Target | GABA | GABA | Prodrug (Inactive until hydrolyzed) |

Mechanism of Action (MoA) & Signaling Pathway

The therapeutic utility relies on a precise sequence: Transport

-

Transport: The ethyl ester crosses the BBB via passive diffusion or cationic amino acid transporters (CATs).

-

Bioactivation: Intracellular esterases hydrolyze the ethyl group, releasing ethanol (negligible at therapeutic doses) and 5-AVA.

-

Modulation: 5-AVA binds to the orthosteric site of the GABA

receptor (G-protein coupled), inhibiting adenylyl cyclase and regulating

Figure 1: Pharmacokinetic and pharmacodynamic pathway of Ethyl 5-aminovalerate HCl acting as a prodrug.

Synthesis & Characterization Protocol

Objective: Synthesize high-purity Ethyl 5-aminovalerate HCl via Fischer Esterification. Scale: Laboratory (10 g scale).

3.1 Materials

-

5-Aminovaleric acid (97%+)

-

Absolute Ethanol (Anhydrous)

-

Thionyl Chloride (

) -

Diethyl Ether (for precipitation)[1]

-

Nitrogen atmosphere[1]

3.2 Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.[1]

-

Solvent Preparation: Charge the flask with 100 mL of absolute ethanol. Cool to 0°C using an ice bath.

-

Activation: Dropwise, add 12.0 mL (167 mmol) of Thionyl Chloride to the cold ethanol.

-

Caution: Exothermic reaction;

gas evolution. Vent properly.

-

-

Addition: Add 10.0 g (85.3 mmol) of 5-Aminovaleric acid in portions to the solution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 18 hours .

-

Concentration: Cool the reaction to room temperature. Remove solvent in vacuo (rotary evaporator) to yield a sticky viscous oil.

-

Purification (Trituration):

-

Add 150 mL of cold diethyl ether to the residue.

-

Stir vigorously until a white fluffy solid precipitates.

-

Filter the solid under vacuum and wash 3x with cold ether.

-

-

Drying: Dry the solid in a vacuum desiccator over

pellets (to remove residual

3.3 Quality Control (QC)

-

Yield: Expected ~14.3 g (78-85%).

-

Melting Point: 148–149°C.

-

H-NMR (300 MHz,

In Vitro Validation Protocols

To validate the compound as a functional GABA analogue prodrug, two assays are required: Plasma Stability (to verify prodrug nature) and Receptor Binding (using the hydrolysate).

4.1 Plasma/Esterase Stability Assay

Rationale: To confirm the ester is stable enough to circulate but hydrolyzes in the presence of biological esterases.

-

Preparation: Dissolve Ethyl 5-aminovalerate HCl (100

M) in PBS (Control) and Rat Plasma (Test). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Add ice-cold acetonitrile to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Target: Disappearance of Parent (m/z 146) and appearance of Metabolite (5-AVA, m/z 118).

-

4.2 GABA

Receptor Binding Assay

Rationale: Since the ester is a prodrug, this assay uses the hydrolyzed product (or pure 5-AVA) to confirm affinity.

-

Tissue: Rat cerebral cortex synaptic membranes.

-

Radioligand: [

H]-Baclofen (specific GABA -

Displacer: 5-Aminovaleric acid (derived from the ester).[1]

-

Protocol:

-

Incubate membranes with 10 nM [

H]-Baclofen and varying concentrations ( -

Incubate for 20 min at 20°C.

-

Terminate by rapid filtration over glass fiber filters.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Calculate

and

References

-

Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors. Source: Semantic Scholar / NIH. URL:[Link]

-

Synthesis of Ethyl 5-aminopentanoate Hydrochloride. Source: PrepChem (Based on US Patent 4340730). URL:[Link]

-

Inhibition of Neuronal Membrane GABA

Receptor Binding by GABA Structural Analogues. Source: PubMed.[4] URL:[Link] -

GABA Receptor Physiology and Pharmacology. Source: Basic Neurochemistry (NCBI Bookshelf). URL:[Link]

-

Blood-Brain Barrier Permeability and Ester Prodrugs. Source: PubMed / MDPI (Contextual grounding on BBB transport). URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Inhibition of neuronal membrane GABAB receptor binding by GABA structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

Pharmacology and mechanism of action of Ethyl 5-aminovalerate hydrochloride.

Pharmacological Profile, Mechanism of Action, and Experimental Utility

Executive Summary

Ethyl 5-aminovalerate hydrochloride (HCl) is the ethyl ester derivative of 5-aminovaleric acid (5-AVA), a methylene homolog of the neurotransmitter

This guide analyzes the compound's transition from an inert ester to a bioactive GABAergic modulator and details the protocols required for its application in drug discovery workflows.

Chemical Architecture & Physicochemical Properties

To understand the mechanism, one must first master the structure. Ethyl 5-aminovalerate HCl differs from GABA by an additional methylene group (

Table 1: Physicochemical Profile

| Property | Specification | Relevance to Pharmacology |

| IUPAC Name | Ethyl 5-aminopentanoate hydrochloride | Defines structural backbone. |

| CAS Number | 14668-66-7 | Unique identifier for sourcing. |

| Molecular Formula | Stoichiometry for molarity calculations. | |

| Molecular Weight | 181.66 g/mol | Essential for gravimetric preparation. |

| Solubility | Water (>50 mg/mL), DMSO, Ethanol | Highly soluble in aqueous buffers (unlike free base). |

| LogP (Predicted) | ~0.8 (Ester) vs -2.5 (Acid) | Critical: The positive LogP of the ester facilitates membrane permeation. |

| pKa (Amine) | ~10.2 | Positively charged at physiological pH (7.4). |

Mechanism of Action (MOA)

The pharmacological activity of Ethyl 5-aminovalerate HCl is governed by a "Prodrug-to-Target" cascade. The ester itself has low affinity for GABA receptors due to steric hindrance at the carboxyl binding pocket. Its primary function is pharmacokinetic facilitation.

3.1 The Bioactivation Cascade

-

Permeation: The ethyl ester moiety masks the negative charge of the carboxylate, increasing lipophilicity. This allows the molecule to traverse the lipid bilayer of neuronal membranes or the intestinal epithelium via passive diffusion.

-

Hydrolysis: Intracellular non-specific esterases (e.g., carboxylesterase 1) cleave the ethyl group.

-

Receptor Modulation: The liberated 5-AVA acts as a weak agonist/antagonist at GABA receptors, specifically distinguishing between GABA_A and GABA_B subtypes.

3.2 Receptor Interaction (5-AVA)

Once hydrolyzed, the active metabolite (5-AVA) functions as follows:

-

GABA_B Receptors: 5-AVA acts as a weak agonist . The extra methylene group allows it to span the binding site but with lower potency than GABA or Baclofen.

-

GABA_A Receptors: It exhibits negligible affinity, making it a selective probe for metabotropic GABAergic pathways.

-

Metabolic Antagonism: It can competitively inhibit GABA transaminase (GABA-T), potentially elevating endogenous GABA levels.

3.3 Visualization of Signaling Pathway

The following diagram illustrates the conversion and downstream signaling effects.

Figure 1: The bioactivation pathway of Ethyl 5-aminovalerate, detailing the transition from lipophilic prodrug to active GABAergic modulator.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Self-Validating)

Context: The HCl salt is hygroscopic. Improper handling leads to concentration errors.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Solvent Choice: Use DMSO for long-term storage (prevents hydrolysis) or Water/PBS for immediate use.

-

Dissolution: Dissolve to 100 mM.

-

Calculation: Dissolve 18.17 mg in 1 mL of solvent.

-

-

Validation Step (QC): Check pH. If using water, the pH should be acidic (~4.5-5.0) due to the HCl moiety. If the solution is neutral immediately upon dissolution, the salt may have degraded to the free base or hydrolyzed.

-

Storage: Aliquot into amber vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: In Vitro Esterase Hydrolysis Assay

Context: To determine the rate of conversion from prodrug to active drug in plasma or cytosolic fractions.

Materials:

-

PBS (pH 7.4)

-

Porcine Liver Esterase (PLE) or Plasma S9 fraction.

-

HPLC system with C18 column.

Workflow:

-

Incubation: Mix Ethyl 5-aminovalerate (100 µM final) with PLE (10 units/mL) in PBS at 37°C.

-

Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins and stop enzymatic activity.

-

Centrifugation: Spin at 10,000 x g for 10 mins.

-

Analysis: Inject supernatant into HPLC.

-

Detection: Monitor absorbance at 210 nm (peptide bond/ester) or use MS detection (M+H 146.1 for ester, 118.1 for acid).

-

-

Calculation: Plot % Parent Remaining vs. Time to calculate half-life (

).

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Using the molecule as a non-natural amino acid linker.

-

Activation: The ethyl ester protects the C-terminus. However, if using the free acid version as a linker, you typically protect the N-terminus (e.g., Fmoc-5-AVA).

-

Modification: To use Ethyl 5-aminovalerate HCl as a C-terminal cap:

-

Coupling Reagent: HATU/DIEA.

-

Ratio: 3:3:1 (Amino Acid : Base : Linker).

-

Reaction Time: 1 hour at Room Temp.

-

-

Cleavage: Not applicable for the linker itself if the ester is the desired endpoint. If hydrolysis is required on-resin, treat with LiOH (saponification) before cleavage.

Synthesis Workflow (Chemical Biology)

The following diagram outlines the logical flow for using this compound in a drug discovery campaign, distinguishing between its use as a pharmacological agent versus a synthetic building block.

Figure 2: Decision tree for experimental application, separating pharmacological characterization from synthetic utility.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Hygroscopicity: The HCl salt attracts moisture. Wet compound hydrolyzes to the acid and ethanol, altering stoichiometry.

-

Disposal: Dilute with water and dispose of via organic waste streams suitable for amines.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91963, this compound. Retrieved from [Link]

-

Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. (Establishes 5-AVA as a GABA homolog). Retrieved from [Link]

-

Callery, P. S., & Geelhaar, L. A. (1984). Metabolism of the GABA analogue 5-aminovaleric acid. Journal of Neurochemistry. (Details the metabolic fate of the parent acid). Retrieved from [Link]

An In-depth Technical Guide on the Synthesis and Biological Evaluation of Novel Ethyl 5-Aminovalerate Derivatives

Introduction: The Versatile Scaffold of Ethyl 5-Aminovalerate

Ethyl 5-aminovalerate, the ethyl ester of 5-aminovaleric acid, is a bifunctional molecule possessing both a primary amine and an ester group. This deceptively simple structure provides a versatile scaffold for the synthesis of a diverse array of derivatives. The linear five-carbon chain offers flexibility, while the terminal functional groups serve as reactive handles for a multitude of chemical transformations. These derivatives are of significant interest to researchers in drug discovery and development due to their potential to interact with a variety of biological targets. The inherent properties of the aminovalerate backbone can impart favorable pharmacokinetic characteristics, and modifications at the amine or ester terminus can be tailored to achieve specific pharmacological effects. This guide provides a comprehensive overview of the synthesis of novel Ethyl 5-aminovalerate derivatives and the subsequent evaluation of their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

I. Strategic Approaches to the Synthesis of Ethyl 5-Aminovalerate Derivatives

The synthesis of Ethyl 5-aminovalerate derivatives typically commences with the parent molecule, which is readily available commercially or can be prepared by the esterification of 5-aminovaleric acid. The primary amine serves as the key nucleophilic center for the introduction of a wide range of substituents. The choice of synthetic strategy is dictated by the desired class of derivative.

A. Synthesis of N-Acyl Derivatives

N-acylation is a fundamental transformation that introduces an amide functionality, which can participate in hydrogen bonding and other interactions with biological macromolecules.

-

Rationale: The introduction of various acyl groups allows for the systematic exploration of structure-activity relationships (SAR). The nature of the acyl group, including its steric bulk, electronic properties, and hydrophobicity, can significantly influence the biological activity of the resulting derivative. For instance, the incorporation of aromatic or heteroaromatic acyl groups can introduce stacking interactions with aromatic residues in protein binding pockets.

-

General Protocol:

-

Ethyl 5-aminovalerate hydrochloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and liberate the free amine.

-

The desired acyl chloride or anhydride is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

B. Synthesis of Schiff Base Derivatives

The condensation of the primary amine of Ethyl 5-aminovalerate with various aldehydes or ketones yields Schiff bases (imines).

-

Rationale: The imine functional group is known to be a pharmacophore in a variety of biologically active compounds. The formation of Schiff bases allows for the introduction of a wide range of substituted aromatic and heteroaromatic moieties, providing a facile route to a diverse library of derivatives for biological screening.

-

General Protocol:

-

Ethyl 5-aminovalerate is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of the desired aldehyde or ketone is added to the solution.

-

A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

-

C. Synthesis of N-Alkyl Derivatives

Reductive amination is a common and efficient method for the synthesis of N-alkyl derivatives of Ethyl 5-aminovalerate.

-

Rationale: The introduction of alkyl groups can modulate the lipophilicity and steric properties of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target.

-

General Protocol:

-

Ethyl 5-aminovalerate and an appropriate aldehyde or ketone are dissolved in a suitable solvent, such as methanol or dichloroethane.

-

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

-

Caption: Biological screening cascade for novel derivatives.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological evaluation of a library of Ethyl 5-aminovalerate derivatives are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to identify the key structural features that are responsible for the observed biological activity.

-

Key Considerations in SAR Analysis:

-

Nature of the N-substituent: How do changes in the size, shape, lipophilicity, and electronic properties of the substituent at the nitrogen atom affect activity?

-

Flexibility of the Carbon Chain: Is the five-carbon linker optimal, or would shorter or longer chains be more effective?

-

Presence of Specific Functional Groups: Do hydrogen bond donors or acceptors on the substituent enhance activity?

-

By systematically analyzing the SAR, researchers can identify lead compounds with promising activity and favorable preliminary safety profiles. These lead compounds can then be subjected to further optimization, which may involve fine-tuning the structure to improve potency, selectivity, and pharmacokinetic properties.

IV. Data Presentation

The following tables present hypothetical data for a series of N-acyl and Schiff base derivatives of Ethyl 5-aminovalerate to illustrate how quantitative data is typically summarized for comparative analysis.

Table 1: Anticancer Activity of N-Acyl Ethyl 5-Aminovalerate Derivatives

| Compound ID | Acyl Group | Cancer Cell Line | IC₅₀ (µM) |

| EA-01 | Benzoyl | MCF-7 (Breast) | 25.4 |

| EA-02 | 4-Chlorobenzoyl | MCF-7 (Breast) | 12.8 |

| EA-03 | 4-Methoxybenzoyl | MCF-7 (Breast) | 35.2 |

| EA-04 | 2-Naphthoyl | MCF-7 (Breast) | 8.5 |

Table 2: Antimicrobial Activity of Ethyl 5-Aminovalerate Schiff Base Derivatives

| Compound ID | Aldehyde Precursor | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| ES-01 | Benzaldehyde | 64 | >128 |

| ES-02 | 4-Hydroxybenzaldehyde | 32 | 128 |

| ES-03 | 4-Nitrobenzaldehyde | 16 | 64 |

| ES-04 | 2-Furaldehyde | 32 | 64 |

V. Conclusion and Future Directions

Ethyl 5-aminovalerate represents a valuable and highly adaptable scaffold for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of derivatives. The subsequent biological evaluation, employing a cascade of in vitro assays, allows for the efficient identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. Future research in this area should focus on expanding the diversity of the synthesized libraries, exploring a wider range of biological targets, and employing computational methods to guide the design of more potent and selective derivatives. A deeper understanding of the mechanism of action of the most promising compounds will be essential for their translation into clinically viable drug candidates.

References

- Note: The following references are representative of the types of sources that would be cited in a full technical guide and are provided as examples.

-

On the Synthesis of N-Acyl Amino Acid Derivatives:

-

Title: A review on the synthesis of N-acyl amino acids.

-

Source: Beilstein Journal of Organic Chemistry.

-

URL: [Link]

-

-

Regarding the Biological Activity of Schiff Bases:

-

Title: Synthesis and biological applications of Schiff bases: A review.

-

Source: Journal of the Indian Chemical Society.

-

URL: [Link]

-

-

For Protocols on Anticancer Drug Screening:

-

Title: Anticancer Drug Screening: The Use of Cell-Based Assays.

-

Source: In Vitro Cellular & Developmental Biology - Animal.

-

URL: [Link]

-

-

On Antimicrobial Susceptibility Testing Standards:

-

Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard.

-

Source: Clinical and Laboratory Standards Institute (CLSI).

-

URL: [Link]

-

-

Regarding In Vivo Anti-inflammatory Models:

-

Title: Carrageenan-induced paw edema in the rat and mouse.

-

Source: Methods in Molecular Biology.

-

URL: [Link]

-

Ethyl 5-Aminovalerate Hydrochloride: A Technical Guide for Neurotransmitter Research

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-aminovalerate hydrochloride and its prospective role in the field of neurotransmitter research. While direct research on this specific ethyl ester is emerging, its structural relationship to γ-aminobutyric acid (GABA) and its parent compound, 5-aminovaleric acid, positions it as a compound of significant interest for modulating the GABAergic system. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its theoretical mechanism of action, potential as a prodrug, and a detailed overview of the experimental protocols required for its comprehensive characterization. The guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a thorough understanding of how to effectively investigate the neuropharmacological profile of this and similar compounds.

Introduction: The GABAergic System and the Potential of GABA Analogues

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance critical for proper neurological function. The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA).[1] GABAergic signaling is fundamental in regulating neuronal excitability, and its dysregulation is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] Consequently, the GABAergic system, particularly the GABA receptors, remains a prime target for therapeutic intervention.

GABA analogues, compounds structurally similar to GABA, have been instrumental in both elucidating the intricacies of the GABAergic system and in the development of novel therapeutics.[3] this compound, as a derivative of 5-aminovaleric acid (a known weak GABA agonist), presents a compelling case for investigation.[4][5] The addition of an ethyl ester group is a common medicinal chemistry strategy to enhance the lipophilicity of a molecule, potentially increasing its ability to cross the blood-brain barrier. This suggests that this compound may act as a prodrug, delivering the active 5-aminovaleric acid to the CNS with greater efficiency.

This guide will delineate the anticipated metabolic pathway of this compound and provide a comprehensive framework for its investigation, from initial in vitro characterization to in vivo functional assessments.

Physicochemical Properties and Prodrug Hypothesis

A thorough understanding of a compound's physicochemical properties is paramount to predicting its biological activity. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | PubChem |

| Molecular Weight | 181.66 g/mol | PubChem |

| Predicted LogP | 0.2 | PubChem |

| Predicted Water Solubility | High | FooDB |

| Predicted pKa (Strongest Basic) | 10.21 | FooDB |

The ethyl ester moiety in this compound is expected to be hydrolyzed by esterases present in the brain and other tissues, yielding 5-aminovaleric acid and ethanol.[6][7] This metabolic conversion is central to the prodrug hypothesis.

Caption: Experimental workflow for characterizing Ethyl 5-aminovalerate HCl.

In Vivo Assessment: From Synapse to Behavior

Following in vitro characterization, in vivo studies are essential to understand the compound's effects within a complex biological system.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. [8][9] Objective: To determine the effect of systemic administration of this compound on extracellular GABA and glutamate levels in a relevant brain region (e.g., the hippocampus or prefrontal cortex).

Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Anesthetize a rat or mouse and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., fluorescence or mass spectrometry). [10]

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Use statistical analysis (e.g., ANOVA) to determine if there is a significant change in neurotransmitter levels following drug administration.

-

Behavioral Assays

Behavioral assays are crucial for assessing the physiological and potential therapeutic effects of a neuroactive compound. [11]Given the expected GABAergic activity, assays for anxiolytic and sedative effects are particularly relevant.

Objective: To evaluate the anxiolytic-like and sedative effects of this compound in rodent models.

Protocol: Elevated Plus Maze (for Anxiety)

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

After a specified pretreatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

-

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol: Open Field Test (for Locomotor Activity and Sedation)

-

Apparatus: A square arena with walls to prevent escape.

-

Procedure:

-

Administer the test compound or vehicle to the animal.

-

After the pretreatment period, place the animal in the center of the open field.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration (e.g., 10-30 minutes) using an automated tracking system.

-

-

Data Analysis: A significant decrease in locomotor activity compared to the vehicle group suggests a sedative effect.

Conclusion and Future Directions

This compound represents a promising tool for neurotransmitter research, primarily due to its potential as a prodrug for the GABA analogue 5-aminovaleric acid. The experimental framework outlined in this guide provides a comprehensive and systematic approach to characterizing its neuropharmacological profile. Future research should focus on direct comparisons of the pharmacokinetic and pharmacodynamic properties of this compound with its parent compound to definitively validate the prodrug hypothesis. Furthermore, investigating its effects on different GABA_A receptor subunit compositions will provide a more nuanced understanding of its mechanism of action. Ultimately, the rigorous application of the methodologies described herein will be instrumental in determining the potential of this compound as a valuable research tool or a lead compound for the development of novel therapeutics targeting the GABAergic system.

References

- Benson, J. A., Löw, K., Keist, R., Mohler, H., & Rudolph, U. (1998). Pharmacology of recombinant gamma-aminobutyric acidA receptors rendered diazepam-insensitive by point-mutated alpha-subunits. FEBS Letters, 431(3), 400–404.

- Laposata, E. A., Scherrer, D. E., Mazow, C., & Lange, L. G. (1987). Metabolism of ethanol by human brain to fatty acid ethyl esters. Journal of Biological Chemistry, 262(10), 4653–4657.

-

Taylor & Francis. (n.d.). GABA analogue – Knowledge and References. Retrieved from [Link]

-

PubMed. (1987). Molecular mechanism of ethanol metabolism by human brain to fatty acid ethyl esters. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (1987). Metabolism of ethanol by human brain to fatty acid ethyl esters. Retrieved from [Link]

- Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224–40231.

-

PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2001). Characterization of GABA Receptors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). Synthesis of Pro-Prodrugs L-lysine Based for 5-aminosalicylic Acid and 6-mercaptopurine Colon Specific Release. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2016). Electrophysiology of ionotropic GABA receptors. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

-

PubMed. (1998). Defining affinity with the GABAA receptor. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

- Society for Neuroscience. (1999). Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. Journal of Neuroscience, 19(18), 7849-7855.

-

PubMed Central. (2019). Contribution of GABAA receptor subunits to attention and social behavior. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2010). An efficient synthesis of 5-aminovaleric acid. Retrieved from [Link]

-

PubMed Central. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). GABA Receptor. StatPearls. Retrieved from [Link]

-

PubMed. (2010). A role of GABA analogues in the treatment of neurological diseases. National Center for Biotechnology Information. Retrieved from [Link]

-

News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

-

PubMed Central. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. American Chemical Society. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Retrieved from [Link]

- MDPI. (2024). Membranes and Synaptosomes Used to Investigate Synaptic GABAergic Currents in Epileptic Patients. International Journal of Molecular Sciences, 25(5), 2919.

-

Frontiers in Neuroscience. (2014). GABAA receptor drugs and neuronal plasticity in reward and aversion: focus on the ventral tegmental area. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 1955-1963.

- MDPI. (2021).

-

PubMed. (2009). A high affinity ligand for GABAA-receptor containing alpha5 subunit antagonizes ethanol's neurobehavioral effects in Long-Evans rats. National Center for Biotechnology Information. Retrieved from [Link]

- The Journal of Pharmacology and Experimental Therapeutics. (2002). Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer. 301(2), 507-513.

-

Frontiers in Bioengineering and Biotechnology. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Retrieved from [Link]

-

Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]

-

COCONUT. (2024). 5-Aminovaleric acid. Retrieved from [Link]

- MDPI. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.

-

YouTube. (2022). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest. Columbia Psychiatry. Retrieved from [Link]

-

PubMed. (1984). GABA and the behavioral effects of anxiolytic drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). Retrieved from [Link]

-

Frontiers in Neural Circuits. (2013). Methods for Recording and Measuring Tonic GABAA Receptor-Mediated Inhibition. Retrieved from [Link]

-

Frontiers in Molecular Neuroscience. (2024). Neuronal activity drives PCDH9 cleavage and nuclear translocation to coordinate structural and functional remodeling. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular mechanism of ethanol metabolism by human brain to fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ethanol by human brain to fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 11. Contribution of GABAA receptor subunits to attention and social behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway Investigation of Ethyl 5-aminovalerate Hydrochloride

Executive Summary

Ethyl 5-aminovalerate hydrochloride (E-5-AVA · HCl) functions primarily as an ester prodrug of 5-aminovaleric acid (5-AVA) , a structural analogue of